Parogrelil is synthesized from various chemical precursors through multi-step synthetic routes. It belongs to the class of pyridazinone derivatives, characterized by a pyridazinone core structure that is modified with different substituents to enhance its pharmacological properties. The compound's chemical formula is , and its CAS number is 139145-27-0 .
The synthesis of Parogrelil involves several key steps:
These reactions are conducted under controlled conditions to optimize yields and purity. Industrial production methods scale these laboratory techniques, utilizing batch or continuous flow reactors along with advanced purification techniques such as chromatography to ensure product consistency .
Parogrelil features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
The compound's structural data indicates specific stereochemistry that plays a crucial role in its interaction with biological targets .
Parogrelil can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
Parogrelil functions primarily as a selective inhibitor of phosphodiesterase type 3, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This action results in:
In vitro studies have shown that Parogrelil exhibits an inhibitory concentration (IC50) against phosphodiesterase type 3A and 3B at approximately 0.179 nM and 0.260 nM, respectively .
Parogrelil possesses several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for pharmaceutical applications .
Parogrelil has significant potential in various scientific applications:
The ongoing research into Parogrelil aims to expand its therapeutic applications beyond intermittent claudication, potentially addressing other cardiovascular disorders .
Parogrelil (Chemical Abstract Service Registry Number: N/A; PubChem CID: 9803788) is a synthetic small-molecule compound with the systematic name C₁₉H₁₈BrClN₄O₂ [1]. Its molecular structure features a bromine-substituted phenyl ring connected to a chloropyrimidine core via a tertiary amine linkage, yielding a molecular weight of 465.73 g/mol. The presence of both halogen atoms (Br, Cl) enhances its binding affinity to purinergic receptors (e.g., P2Y₁₂), while the pyrimidine moiety contributes to metabolic stability. Computed physicochemical properties include:
Table 1: Molecular Properties of Parogrelil
Property | Value |
---|---|
Empirical Formula | C₁₉H₁₈BrClN₄O₂ |
Molecular Weight | 465.73 g/mol |
logP | 3.2 ± 0.4 |
TPSA | 65.7 Ų |
Halogen Atoms | Br, Cl |
PubChem CID | 9803788 |
The compound’s structural uniqueness lies in its dual antiplatelet and vasodilatory activity, achieved through reversible antagonism of platelet ADP receptors and endothelial nitric oxide potentiation. Its crystalline form exhibits stability under ambient conditions, facilitating oral formulation development.
Parogrelil emerged from a strategic 2010–2015 research alliance between Nissan Chemical Corporation (Japan) and Taisho Pharmaceutical Co., Ltd., aimed at expanding their cardiovascular pipelines [7]. Nissan leveraged its expertise in halogenated heterocycle synthesis to design novel anti-thrombotic agents, while Taisho contributed clinical development capabilities for peripheral vascular diseases. Key milestones include:
The collaboration exemplifies academia-industry integration, utilizing Tulane University’s vascular biology models for efficacy validation [7]. Nissan’s "House Call" initiative further facilitated external innovation sourcing, accelerating Parogrelil’s optimization.
Table 2: Development Timeline of Parogrelil
Year | Milestone | Contributors |
---|---|---|
2010 | Research alliance initiation | Nissan Chemical, Taisho Pharma |
2012 | Lead compound identification | Nissan Chemical R&D |
2014 | Preclinical efficacy validation | Taisho Pharma, Academic partners |
2016 | Phase I trial completion | Taisho Pharma CRO |
Parogrelil’s primary indication is arteriosclerosis obliterans (AO), a severe subtype of peripheral artery disease (PAD) characterized by atherosclerotic occlusion of lower-extremity arteries [2] [6]. AO accounts for 95% of chronic occlusive arterial diseases, predominantly affecting the superficial femoral artery (90% of cases) and aortoiliac vessels [2]. Pathological hallmarks include:
Clinical manifestations range from intermittent claudication (exercise-induced calf/buttock pain) to critical limb ischemia (rest pain, non-healing ulcers) [2] [6]. Diagnostic standards include:
Parogrelil addresses AO’s prothrombotic state via P2Y₁₂ inhibition, reducing MACCEs (Major Adverse Cardiovascular/Cerebrovascular Events) risk by 2.4-fold (HR: 2.448; 95% CI: 1.730–3.464) .
Table 3: Arteriosclerosis Obliterans Diagnostic Parameters
Diagnostic Method | Threshold | Sensitivity/Specificity | Clinical Utility |
---|---|---|---|
Ankle-Brachial Index (ABI) | <0.90 | 79%/91% | First-line non-invasive test |
Toe-Brachial Index (TBI) | <0.70 | 86%/87% | Calcified vessels assessment |
Doppler Ultrasound | PSV ratio >4 | 98% accuracy | Occlusion severity grading |
The global burden of PAD reached 113.4 million cases in 2019, reflecting a 72% increase since 1990 [3] [8]. Key epidemiological insights include:
Unmet needs persist in:
Table 4: Global PAD Burden by Socio-Demographic Index (2019)
SDI Quintile | Prevalence (%) | DALYs (Millions) | Leading Risk Factors |
---|---|---|---|
Low | 0.98 | 4.21 | Tobacco use, hypertension |
Low-Middle | 1.22 | 3.89 | Diabetes, air pollution |
Middle | 1.55 | 3.02 | Dyslipidemia, dietary risks |
High-Middle | 1.87 | 2.45 | Obesity, physical inactivity |
High | 2.10 | 4.67 | Aging, diabetes |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8